molecular formula C7H8O B14547719 3-Methoxyhexa-1,5-diyne CAS No. 62131-89-9

3-Methoxyhexa-1,5-diyne

Cat. No.: B14547719
CAS No.: 62131-89-9
M. Wt: 108.14 g/mol
InChI Key: CSFKFEBXSSAUOU-UHFFFAOYSA-N
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Description

3-Methoxyhexa-1,5-diyne is an organic compound characterized by the presence of a methoxy group attached to a hexa-1,5-diyne backbone. This compound falls under the category of alkynes, which are hydrocarbons containing carbon-carbon triple bonds. The structure of this compound includes two triple bonds and a methoxy group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyhexa-1,5-diyne can be achieved through various methods. One common approach involves the coupling of terminal alkynes with appropriate methoxy-substituted precursors. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyhexa-1,5-diyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted alkynes.

Scientific Research Applications

3-Methoxyhexa-1,5-diyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxyhexa-1,5-diyne involves its interaction with molecular targets through its triple bonds and methoxy group. The compound can undergo cycloaddition reactions, forming reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Methylhexa-1,5-diyne: Similar structure but with a methyl group instead of a methoxy group.

    Hexa-1,5-diyne: Lacks the methoxy group, making it less reactive in certain reactions.

    3-Ethoxyhexa-1,5-diyne: Contains an ethoxy group, leading to different chemical properties.

Uniqueness

3-Methoxyhexa-1,5-diyne is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications in various fields. The methoxy group also influences the compound’s solubility and interaction with other molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62131-89-9

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

3-methoxyhexa-1,5-diyne

InChI

InChI=1S/C7H8O/c1-4-6-7(5-2)8-3/h1-2,7H,6H2,3H3

InChI Key

CSFKFEBXSSAUOU-UHFFFAOYSA-N

Canonical SMILES

COC(CC#C)C#C

Origin of Product

United States

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